

CAS number and molecular weight of 10-Oxo Docetaxel

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Compound of Interest

Compound Name: 10-Oxo Docetaxel

Cat. No.: B193546

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In-depth Technical Guide: 10-Oxo Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **10-Oxo Docetaxel**, a derivative of the potent anti-cancer agent Docetaxel. It details its chemical and physical properties, including its CAS number and molecular weight. While specific synthetic protocols for **10-Oxo Docetaxel** are not readily available in public literature, this guide outlines a plausible synthetic approach based on the oxidation of the C-10 hydroxyl group of Docetaxel. The document summarizes the current understanding of its anti-tumor activity, drawing parallels with its parent compound and insights from studies on the closely related 10-oxo-7-epidocetaxel. The mechanism of action is believed to be consistent with other taxanes, primarily involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This guide also presents detailed experimental protocols for assays relevant to the study of **10-Oxo Docetaxel**'s biological effects and discusses the signaling pathways likely to be involved in its cytotoxic action.

Chemical and Physical Properties

10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a key derivative of Docetaxel.^{[1][2][3]} Its fundamental properties are summarized in the table below.

Property	Value	References
CAS Number	167074-97-7	[1][2]
Molecular Formula	C ₄₃ H ₅₁ NO ₁₄	[1]
Molecular Weight	805.86 g/mol	[1]

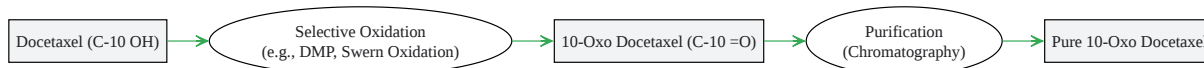
Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **10-Oxo Docetaxel** from Docetaxel is not explicitly available in the reviewed scientific literature. However, based on fundamental organic chemistry principles, **10-Oxo Docetaxel** can be prepared by the selective oxidation of the secondary alcohol at the C-10 position of the Docetaxel core.

Plausible Synthetic Pathway:

The synthesis would involve the oxidation of the hydroxyl group at the C-10 position of Docetaxel to a ketone. A variety of oxidizing agents could be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions to avoid over-oxidation or side reactions at other sensitive functional groups of the Docetaxel molecule.

- **Suggested Reagents:** Mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine) would be suitable candidates. These reagents are known for their high efficiency and selectivity in oxidizing secondary alcohols to ketones under mild conditions.
- **Reaction Conditions:** The reaction would typically be carried out in an inert solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), at low temperatures (e.g., -78 °C to room temperature) to minimize side reactions.
- **Purification:** Following the reaction, purification of the crude product would be necessary to isolate **10-Oxo Docetaxel** from the starting material, reagents, and any byproducts. This would likely involve chromatographic techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).[4]



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Plausible synthetic workflow for **10-Oxo Docetaxel**.

Biological Activity and Mechanism of Action

10-Oxo Docetaxel is described as a novel taxoid with notable anti-tumor properties.[3] While direct and extensive studies on **10-Oxo Docetaxel** are limited, research on the structurally similar compound, 10-oxo-7-epidocetaxel, provides significant insights into its potential biological activity.[5]

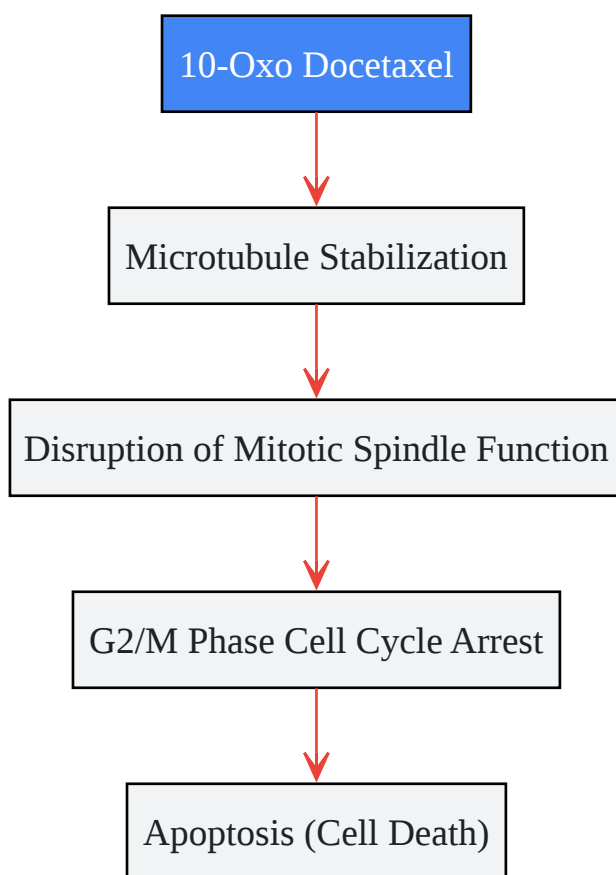
Cytotoxicity and Anti-Metastatic Activity

A study on 10-oxo-7-epidocetaxel demonstrated that it possesses significant cytotoxic effects against cancer cells, with its cytotoxicity being notably higher after 48 and 72 hours of treatment compared to a 22-hour period.[5] Furthermore, this analog exhibited significantly increased in vitro anti-metastatic activity compared to Docetaxel.[5]

Compound	Time Point	Key Finding	Reference
10-oxo-7-epidocetaxel	48 and 72 hours	Caused significantly higher cytotoxicity compared to the 22-hour study.	[5]
Docetaxel	Not specified	Standard cytotoxic agent used for comparison.	[5]
Comparison	Not specified	10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.	[5]

Mechanism of Action

The primary mechanism of action for taxanes like Docetaxel is the stabilization of microtubules. [6] This disruption of microtubule dynamics interferes with the normal process of cell division, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death.[7][8] Due to its structural similarity to Docetaxel, it is highly probable that **10-Oxo Docetaxel** shares this fundamental mechanism of action. Differences in potency or specific cellular effects may arise from variations in its binding affinity to β -tubulin or altered cellular uptake and efflux dynamics.



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Proposed mechanism of action for **10-Oxo Docetaxel**.

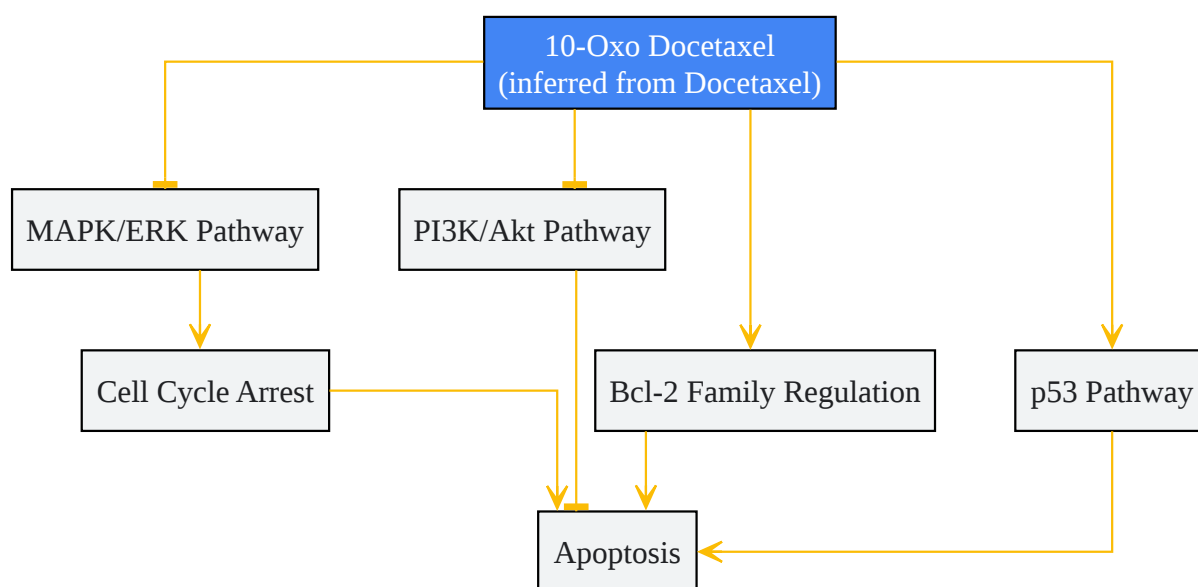
Signaling Pathways

Specific studies delineating the signaling pathways affected by **10-Oxo Docetaxel** have not been identified. However, based on the extensive research on Docetaxel, it is anticipated that **10-Oxo Docetaxel** influences similar intracellular signaling cascades that regulate cell cycle progression and apoptosis.

Key signaling pathways affected by Docetaxel, and likely by **10-Oxo Docetaxel**, include:

- MAPK/ERK Pathway: Docetaxel has been shown to suppress the phosphorylation of ERK1/2 and p38, suggesting that the MAPK signaling pathway plays a crucial role in its anti-proliferative effects.[7][9]

- **PI3K/Akt Pathway:** Docetaxel treatment can lead to a decrease in the levels of phosphorylated Akt, a key pro-survival kinase.[10]
- **Bcl-2 Family Proteins:** Docetaxel can induce the phosphorylation of anti-apoptotic proteins like Bcl-2 and downregulate Bcl-xL, thereby promoting apoptosis.[7]
- **p53 Pathway:** In cells with wild-type p53, Docetaxel can induce its expression, contributing to apoptosis.[7]



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Inferred signaling pathways affected by **10-Oxo Docetaxel**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of **10-Oxo Docetaxel**'s biological activity.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

- Materials:
 - Purified tubulin (e.g., from bovine brain)
 - Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
 - GTP solution (1 mM final concentration)
 - **10-Oxo Docetaxel** stock solution (in DMSO)
 - Paclitaxel (positive control)
 - Nocodazole (negative control)
 - 96-well microplate reader with temperature control (37 °C) and absorbance measurement at 340 nm.[\[11\]](#)
- Procedure:
 - Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
 - Add GTP to the reaction mixture.
 - Add **10-Oxo Docetaxel**, control compounds, or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.
 - Add the tubulin/GTP mixture to the wells.
 - Immediately place the plate in the microplate reader pre-warmed to 37 °C.
 - Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates microtubule polymerization.[\[11\]](#)

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

- Materials:

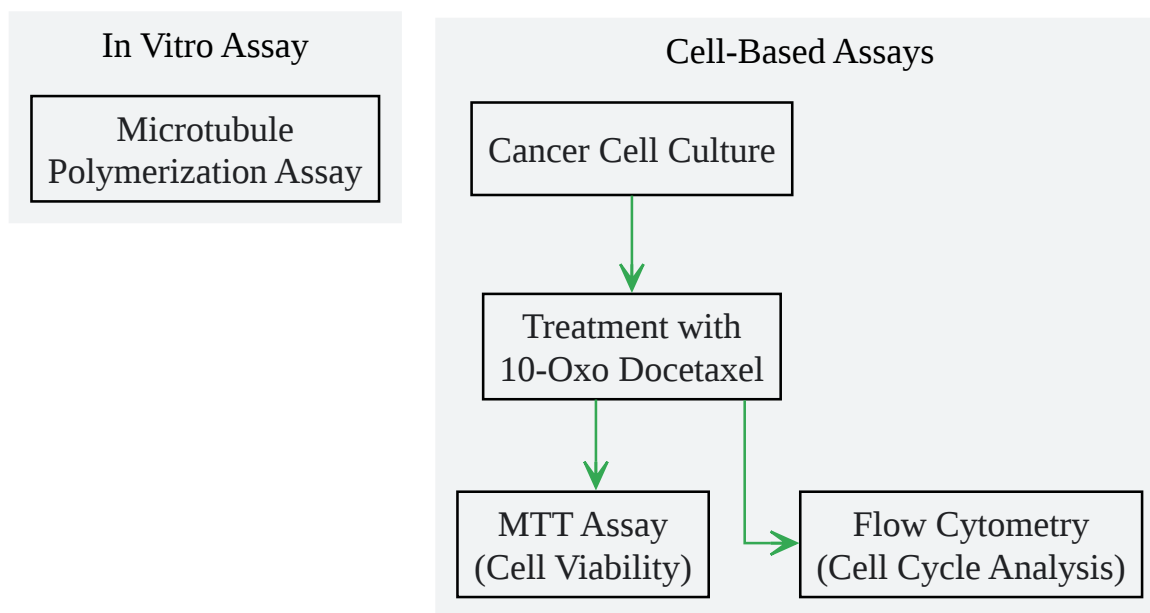
- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- **10-Oxo Docetaxel** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader capable of measuring absorbance at 570 nm.
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with various concentrations of **10-Oxo Docetaxel** for the desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
 - After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
 - Remove the medium and add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

- Materials:
 - Cancer cell line of interest

- Complete cell culture medium
- 6-well cell culture plates
- **10-Oxo Docetaxel** stock solution
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer.[\[12\]](#)[\[13\]](#)
- Procedure:
 - Seed cells in 6-well plates and treat with **10-Oxo Docetaxel** for the desired time.
 - Harvest the cells (including floating cells) by trypsinization and centrifugation.
 - Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.
 - Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
 - Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
 - Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[\[12\]](#)



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Experimental workflow for the biological evaluation of **10-Oxo Docetaxel**.

Conclusion

10-Oxo Docetaxel is a significant derivative of Docetaxel with demonstrated anti-tumor potential. While further research is required to fully elucidate its specific synthetic pathways and the nuances of its interactions with cellular signaling networks, the available data suggests that its mechanism of action is consistent with that of other taxanes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the biological activities of **10-Oxo Docetaxel** and to further explore its potential as a therapeutic agent. Future studies should focus on optimizing its synthesis, conducting comparative proteomic analyses against Docetaxel, and specifically identifying the signaling pathways it modulates to better understand its unique biological profile.

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